molecular formula C10H14N2 B189441 (1-Pyridin-4-yl)piperidine CAS No. 2767-90-0

(1-Pyridin-4-yl)piperidine

Cat. No.: B189441
CAS No.: 2767-90-0
M. Wt: 162.23 g/mol
InChI Key: MTPBUCCXRGSDCR-UHFFFAOYSA-N
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Description

(1-Pyridin-4-yl)piperidine, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-piperidin-1-ylpyridine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPBUCCXRGSDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182039
Record name 4-Piperidylpyridine
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2767-90-0
Record name 4-Piperidinopyridine
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Record name 4-Piperidylpyridine
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Record name 4-Piperidylpyridine
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Record name 4-piperidylpyridine
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Synthetic Methodologies and Chemical Transformations of 1-pyridin-4-yl Piperidine and Its Derivatives

Established Synthetic Pathways for (1-Pyridin-4-yl)piperidine Core Structure

The construction of the this compound core can be achieved through several reliable methods, primarily involving palladium-catalyzed cross-coupling reactions and direct amination strategies.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are a cornerstone for the formation of carbon-nitrogen bonds and are widely applied in the synthesis of arylamines. rsc.orgacs.org This methodology is particularly effective for coupling aryl halides or pseudohalides with amines. acs.org In the context of this compound synthesis, this typically involves the reaction of a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) with piperidine in the presence of a palladium catalyst and a suitable ligand. rsc.org The general mechanism involves an oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the amine and subsequent reductive elimination to yield the desired N-arylpiperidine product. rsc.org

The choice of ligand is crucial for the efficiency and scope of the Buchwald-Hartwig amination. Sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nsf.gov The development of robust catalytic systems has enabled these reactions to be performed on a large scale with high yields, making them valuable in industrial applications. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of this compound Derivatives
ElectrophileNucleophileCatalyst SystemConditionsProductYieldReference
4-BromoanisolePiperidinePd catalystNot specified1-(4-Methoxyphenyl)piperidineNot specified rsc.org
2,4-DichloropyridineOrganoboron, -zinc, or -magnesium reagentsPd with sterically hindered NHC ligandRoom temperatureC4-coupled productHigh selectivity (~10:1) nsf.gov
Aryl bromide derivativesPiperazine derivativesPd catalystNot specifiedVenetoclax precursorHigh yield rsc.org

Direct Amination Strategies involving Pyridine Derivatives

Direct amination, or nucleophilic aromatic substitution (SNA_r_), presents another major pathway for the synthesis of this compound. This method involves the reaction of a pyridine derivative, typically activated with an electron-withdrawing group or a good leaving group at the 4-position, with piperidine. researchgate.net

The reaction of 4-chloropyridine with piperidine is a common example. researchgate.net The reactivity of halopyridines in S_NAr reactions can be enhanced by the presence of an N-oxide group, with the reactivity sequence being 2-chloro > 4-chloro >> 3-chloro. researchgate.net Lewis acids can also be used to activate the pyridine ring towards nucleophilic attack. For instance, zinc nitrate has been shown to catalyze the amination of 4-chloropyridine with various amines. sci-hub.se

Microwave-assisted synthesis has emerged as a technique to accelerate these reactions, often allowing for solvent-free conditions and shorter reaction times. researchgate.net For instance, the reaction between 2-chloropyridine and piperidine can be achieved at 130-150°C in 30-120 minutes under microwave irradiation. researchgate.net

Alternative Synthetic Routes to the 1-Pyridin-4-yl-piperidine Moiety

Beyond the more common methods, other synthetic strategies have been developed. One such approach involves the hydrogenation of a precursor like 4-(1H-pyrazol-1-yl)pyridine, which can be synthesized via a nucleophilic aromatic substitution of 4-chloropyridine with pyrazole. researchgate.net The subsequent hydrogenation of the pyridine ring furnishes the piperidine moiety. researchgate.net

Reductive amination is another versatile method. beilstein-journals.org For example, 1-(Pyridin-4-ylmethyl)piperidin-4-ol can be synthesized via the reductive amination of 4-pyridinecarbaldehyde with piperidin-4-ol. Additionally, intramolecular cyclization reactions of appropriately functionalized precursors can lead to the formation of the piperidine ring. beilstein-journals.orgmdpi.com

Derivatization Strategies of this compound

Once the core structure is established, it can be further functionalized to produce a variety of derivatives with potential applications in pharmaceuticals and other fields.

Synthesis of Carboxylic Acid Derivatives, e.g., 1-(Pyridin-4-yl)piperidine-4-carboxylic acid

The synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid is a key transformation. One documented method involves the reaction of 4-chloropyridine hydrochloride with ethyl isonicotinate in the presence of triethylamine in a mixture of ethanol and water. chemicalbook.com The reaction is carried out under high temperature (150°C) in a sealed tube for an extended period (96 hours). chemicalbook.com The resulting product can be purified by recrystallization. chemicalbook.com Another approach involves the reaction of piperidine-4-carboxylic acid with a suitable pyridine derivative, such as 4-chloropyrimidine, under basic conditions in a polar solvent.

Table 2: Synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid
Starting Material 1Starting Material 2ReagentsSolventConditionsProductReference
4-Chloropyridine hydrochlorideEthyl isonicotinateTriethylamineEthanol/Water150°C, 96 hours, sealed tube1-(Pyridin-4-yl)piperidine-4-carboxylic acid chemicalbook.com
4-ChloropyrimidinePiperidine-4-carboxylic acidTriethylamineEthanol/Water100–150°C, sealed tube1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride

Esterification of Carboxylic Acid Derivatives, e.g., 1-(Pyridin-4-yl)piperidine-carboxylic Acid Ethyl Ester

The carboxylic acid functionality of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid can be readily converted to its corresponding ester. Standard esterification procedures, such as Fischer esterification using an alcohol (e.g., ethanol) in the presence of an acid catalyst, can be employed. The resulting ethyl ester, 1-(pyridin-4-yl)piperidine-4-carboxylic acid ethyl ester, is a valuable intermediate for further synthetic modifications.

Dithiocarbamate Derivative Formation via In-Situ Methods

The formation of dithiocarbamate derivatives from this compound can be achieved through in-situ methods. These multicomponent reactions (MCRs) typically involve the reaction of a secondary amine, such as this compound, with carbon disulfide (CS₂) in the presence of a base or catalyst to form a dithiocarbamate anion. tandfonline.com This anion then reacts with an electrophilic substrate. tandfonline.com This one-pot approach offers advantages such as operational simplicity and high atom economy. tandfonline.com

One specific example involves the preparation of a this compound-1-carbodithioate derivative. In this process, the dithiocarbamate is formed in-situ and subsequently used to create a self-assembled monolayer (SAM) on a gold substrate. google.com The resulting SAM exhibited a molecular density indicating a near-vertical orientation of the molecules. google.com

The general synthesis of dithiocarbamates can be achieved through the reaction of primary or secondary amines with CS₂ and an electrophile, such as an alkyl halide. sci-hub.se These reactions can often be performed under catalyst-free or base-catalyzed conditions. sci-hub.se The in-situ generation of the dithiocarbamate anion followed by reaction with an electrophile is a common strategy. tandfonline.com For instance, Michael addition of the in-situ generated dithiocarbamate anion to activated alkenes is a known method for synthesizing S-alkyl dithiocarbamates. tandfonline.com

ReactantsReagents/ConditionsProduct TypeReference
Secondary Amine, Carbon Disulfide, ElectrophileBase or catalyst, often one-potDithiocarbamate derivative tandfonline.com
This compound, Carbon DisulfideIn-situ formationThis compound-1-carbodithioate google.com
Amine, Carbon Disulfide, Alkyl HalideCatalyst-free or base-catalyzedS-Alkyl dithiocarbamate sci-hub.se
Amine, Carbon Disulfide, Activated AlkenesMichael additionS-Alkyl dithiocarbamate tandfonline.com

Amide and Amidine Functionalization for Pharmacological Enhancement

The introduction of amide and amidine functionalities to the this compound scaffold is a key strategy for modulating pharmacological activity. Amide bonds can be formed at various positions, for example, by coupling a carboxylic acid derivative of the piperidine ring with an amine. The specific nature of the amide group, including whether it is secondary or tertiary, can significantly influence the biological activity and selectivity profile of the resulting compound. acs.org

For instance, in a series of 1,2,4-triazol-5-amine derivatives, the introduction of an amide moiety was explored to enhance inhibitory activity against certain enzymes. It was found that the presence of an electron-poor aromatic system in conjunction with the amide group was crucial for potent inhibition. acs.org Furthermore, secondary amides in this series proved to be more potent inhibitors than their tertiary amide counterparts. acs.org

Amidines, which can be considered isosteres of amides, are also valuable functional groups in medicinal chemistry. researchgate.net They can be synthesized through various methods, including the Pinner reaction. researchgate.net The functionalization of piperidine derivatives with amidine groups can lead to compounds with a range of biological activities. For example, amidines have been incorporated into peptide structures and have been shown to engage in hydrogen-bonding interactions. researchgate.net The synthesis of polysubstituted pyrimidines has been achieved through the reaction of cinnamaldehydes and amidines. researchgate.net

Functional GroupSynthetic ApproachKey FindingsReference
AmideCoupling of carboxylic acid derivative with an amine.Secondary amides can be more potent than tertiary amides. acs.org acs.org
AmidinePinner reaction; reaction of cinnamaldehydes with amidines.Amidines can act as amide isosteres and participate in H-bonding. researchgate.net researchgate.net

Introduction of Diverse Substituents on the Piperidine Ring and Pyridine Moiety

The functionalization of both the piperidine and pyridine rings of the this compound scaffold allows for the fine-tuning of its properties. Substituents can be introduced on the piperidine ring through various reactions. For instance, N-alkylation of the piperidine nitrogen can be performed to introduce different groups. smolecule.com Spirocyclic systems can also be formed at the piperidine ring to improve metabolic stability. smolecule.com

The pyridine ring is susceptible to both electrophilic and nucleophilic substitution reactions. smolecule.com Electrophilic substitution on the pyridine ring of a related compound, 2-(1-(pyridin-4-yl)piperidin-2-yl)acetic acid, is suggested to occur at the 3-position, although it may be limited by steric hindrance. vulcanchem.com Nucleophilic aromatic substitution is another key transformation for modifying the pyridine ring. For example, the reaction of 4-chloropyridine with various alcohols can be used to introduce alkoxy substituents. bath.ac.uk The reactivity of halopyridines in nucleophilic substitution is a subject of detailed study, with factors like the leaving group ability of fluoride versus chloride and the position of the halogen (2- vs. 4-) being significant. researchgate.net

The introduction of substituents on the pyrimidine ring of a similar scaffold, 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid, has been shown to affect the compound's potency and selectivity.

RingReaction TypeExampleReference
PiperidineN-alkylationIntroduction of pyrrolopyrimidines. smolecule.com smolecule.com
PiperidineSpirocyclizationFusion at C3/C4. smolecule.com smolecule.com
PyridineElectrophilic SubstitutionSubstitution at the 3-position. vulcanchem.com vulcanchem.com
PyridineNucleophilic SubstitutionReaction of 4-chloropyridine with alcohols. bath.ac.uk bath.ac.ukresearchgate.net
Pyrimidine (analogue)SubstitutionIntroduction of various substituents.

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral piperidine derivatives is crucial for developing pharmaceuticals, as the stereochemistry at the ring atoms can be critical for biological activity. google.com Several stereoselective methods have been developed to access enantiomerically enriched piperidines.

One approach utilizes chiral auxiliaries derived from carbohydrates, such as D-arabinopyranosylamine. researchgate.net The steric and stereoelectronic properties of the carbohydrate auxiliary can direct nucleophilic additions to achieve high diastereoselectivity. researchgate.net Another strategy involves a three-component vinylogous Mannich-type reaction using a chiral α-methyl benzylamine to control the stereochemistry, leading to the formation of chiral 2,3-dihydropyridinones which are versatile intermediates. rsc.org

Catalytic asymmetric methods have also been employed. For example, a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine has been developed to furnish 3-substituted tetrahydropyridines with high enantioselectivity. acs.org This method is part of a three-step process starting from pyridine. acs.org

MethodKey FeaturesIntermediate/ProductReference
Chiral AuxiliaryUse of carbohydrate-derived auxiliaries (e.g., D-arabinopyranosylamine).Diastereoselective formation of substituted piperidines. researchgate.net
Three-Component ReactionVinylogous Mannich-type reaction with a chiral amine.Chiral 2,3-dihydropyridinone intermediates. rsc.org
Asymmetric CatalysisRh-catalyzed asymmetric carbometalation of a dihydropyridine.Enantioenriched 3-substituted tetrahydropyridines. acs.org

Reaction Profiles and Conditions for this compound and its Analogues

The this compound scaffold and its derivatives can undergo various oxidation and reduction reactions. The piperidine ring can be oxidized, for instance, to an N-oxide. vulcanchem.com The oxidation of N-acyl-piperidines with iron(II)-hydrogen peroxide has been shown to yield the corresponding piperidin-2-ones. researchgate.net In these reactions, the derivatives of pyrrolidine were found to be more reactive than those of piperidine. researchgate.net

Reduction reactions are also common. The nitrile group in derivatives like 4-pyridin-4-ylpiperidine-4-carbonitrile can be reduced to an amine using agents like lithium aluminum hydride or catalytic hydrogenation. smolecule.com The pyridine ring itself can be reduced to a piperidine ring through hydrogenation, often using transition metal catalysts under various conditions. nih.gov For example, a rhodium catalyst has been shown to be effective for the synthesis of 3-substituted piperidines. nih.gov

Reaction TypeSubstrate MoietyReagents/ConditionsProductReference
OxidationPiperidine NitrogenOxidizing agentsN-oxide vulcanchem.com
OxidationN-Acyl-piperidineFe(II)-H₂O₂Piperidin-2-one researchgate.net
ReductionNitrile GroupLiAlH₄ or catalytic hydrogenationAmine smolecule.com
ReductionPyridine RingH₂, transition metal catalyst (e.g., Rh)Piperidine nih.gov

The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic substitution. Electrophilic substitution is generally directed to the positions ortho and para to the nitrogen atom, but in the case of 4-substituted pyridines, the reactivity and regioselectivity are influenced by the nature of the substituent. For a related compound, electrophilic substitution is predicted to occur at the 3-position. vulcanchem.com

Nucleophilic aromatic substitution is a particularly important reaction for functionalizing the pyridine ring, especially when it bears a good leaving group like a halogen. researchgate.net The reactivity of the pyridine ring towards nucleophiles is enhanced by the electron-withdrawing nature of the nitrogen atom. Nucleophilic substitution can occur at the 2-, 4-, or 6-positions. acs.org The choice of nucleophile and reaction conditions can be tuned to achieve the desired substitution pattern. For instance, reacting 4-chloropyridine with alcohols in the presence of a Lewis acid can lead to the formation of 4-alkoxypyridines. bath.ac.uk The relative reactivity of different halogen-bearing positions (e.g., 4- vs. 2-) is a key consideration in designing synthetic routes. researchgate.net

Reaction TypePosition(s) on Pyridine RingKey FactorsExampleReference
Electrophilic Substitution3-positionSteric hindrance may limit reactivity.Predicted for a related acetic acid derivative. vulcanchem.com
Nucleophilic Substitution2-, 4-, 6-positionsLeaving group ability, position of the substituent.Reaction of 4-halopyridines with nucleophiles. bath.ac.ukresearchgate.netacs.org

Catalytic Considerations in Derivatization

The derivatization of the this compound scaffold is heavily reliant on catalytic methodologies to achieve regioselectivity, stereoselectivity, and high yields. The choice of catalyst and associated ligands is critical in dictating the outcome of chemical transformations, enabling the functionalization of both the pyridine and piperidine rings. Transition-metal catalysis, in particular, offers a versatile toolkit for creating a diverse array of derivatives through reactions like cross-coupling, C-H activation, and hydrogenation.

Palladium Catalysis

Palladium-based catalysts are extensively used for creating C-C and C-N bonds in the synthesis of this compound analogues. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, allow for the attachment of various aryl or other organic fragments to the core structure. For instance, the α-arylation of esters, catalyzed by a combination of a palladium source like Pd₂(dba)₃ and a bulky phosphine ligand such as P(tBu)₃, has been successfully applied to synthesize 4-carboxy-4-pyridylpiperidine derivatives. escholarship.org This method is effective for coupling N-Boc-4-methoxycarbonylpiperidine with a range of chloropyridines and bromopyridines. escholarship.org

Palladium is also instrumental in C-H bond activation, a powerful strategy for direct functionalization. nih.gov The arylation of remote δ-C(sp³)–H bonds in piperidine systems can be achieved using a palladium catalyst with a suitable directing group. nih.gov Deuterium labeling experiments have shown that in the presence of a palladium catalyst, C-H activation can occur at multiple positions on the piperidine ring, with the regioselectivity influenced by the directing group and reaction conditions. acs.org Furthermore, palladium-on-carbon (Pd/C) is a common catalyst for the selective hydrogenation of pyridine precursors to yield the piperidine core, a key step in building the foundational structure before further derivatization.

Rhodium Catalysis

Rhodium catalysts are particularly effective for asymmetric synthesis and hydrogenation reactions involving the pyridine moiety. Rhodium complexes, often paired with chiral ligands like BINAP, can catalyze the asymmetric dearomatization of pyridinium salts to produce enantioenriched dihydropyridines, which are precursors to chiral piperidines. semanticscholar.org Rhodium-catalyzed hydroboration is another significant transformation. rsc.org Depending on the phosphine ligand used, rhodium catalysts can facilitate a double hydroboration of pyridine to yield N-Boc-1,2,3,4-tetrahydropyridines with a C-B bond at either the C3 or C4 position. rsc.org

Additionally, rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides access to 3-substituted tetrahydropyridines with high enantioselectivity. acs.org This reductive Heck-type reaction is tolerant of a wide range of functional groups. acs.org Rhodium catalysts have also been employed for the hydrogenation of fluorinated pyridines to produce all-cis-(multi)fluorinated piperidines, a transformation where rhodium proved more effective than other metals under certain conditions. mdpi.com

Other Catalytic Systems

Beyond palladium and rhodium, other transition metals play important roles:

Copper: Copper catalysts, sometimes used in conjunction with other metals or under electrolytic conditions, can facilitate intramolecular radical C-H amination and cyclization to form piperidine rings. mdpi.com

Iridium: Iridium-catalyzed hydrogen borrowing cascades enable the stereoselective synthesis of substituted piperidines from simpler precursors. mdpi.com

Ruthenium and Cobalt: Ruthenium complexes have been used for the double reduction of pyridine derivatives, while heterogeneous cobalt catalysts on titanium nanoparticles offer an acid-free route for hydrogenating pyridines to piperidines, even in water. mdpi.com

Non-Metal Catalysis: Borenium ions, generated from borane sources, can catalyze the diastereoselective reduction of substituted pyridines in the presence of hydrosilanes, offering a metal-free alternative for hydrogenation. mdpi.com

The selection of the catalyst, ligands, and reaction conditions is paramount. Ligands, such as specific phosphines or pyridine-oxazolines, can dramatically influence the rate, selectivity, and outcome of a reaction by modifying the steric and electronic environment of the metal center. nih.govmdpi.com For example, computational studies have shown that a simple pyridine ligand can lower the energy barrier for palladium-catalyzed C-H activation by a significant margin. nih.gov

Catalytic Derivatization Data

Catalyst SystemReaction TypeSubstrate/PrecursorProductKey FindingsReference
Pd₂(dba)₃ / P(tBu)₃α-Arylation of EsterN-Boc-4-methoxycarbonylpiperidine + Pyridyl Halides4-Carboxy-4-pyridylpiperidine analoguesEffective for coupling with various electron-donating and electron-withdrawing pyridyl halides. escholarship.org
[Rh(cod)Cl]₂ / PPh₃Double HydroborationPyridineN-Bpin-1,2,3,4-tetrahydropyridinesProduct ratio (C3 vs C4 borylation) is dependent on the phosphine ligand. Generated from a 1,2-dihydropyridine intermediate. rsc.org
Rh(I) / Chiral LigandAsymmetric CarbometalationDihydropyridines + Arylboronic AcidsEnantioenriched 3-substituted tetrahydropyridinesA three-step process provides access to valuable chiral piperidines. acs.org
Pd(OAc)₂C-H ArylationN-Cbz piperidine4-Arylated piperidineReversible cleavage of both cis- and trans-C(4)–H bonds occurs, with oxidative addition being the stereo-determining step. acs.org
Heterogeneous Cobalt CatalystHydrogenationSubstituted PyridinesSubstituted PiperidinesAllows for acid-free hydrogenation with good yields and selectivity, including in water as a solvent. mdpi.com

Medicinal Chemistry and Pharmacological Investigations of 1-pyridin-4-yl Piperidine Derivatives

Anticancer Activities and Molecular Mechanisms

Derivatives of (1-Pyridin-4-yl)piperidine have emerged as a promising class of compounds in oncology research, demonstrating significant potential as anticancer agents. researchgate.netnih.govunimi.it Their therapeutic effects are attributed to a variety of molecular mechanisms, including the direct inhibition of cancer cell growth, induction of programmed cell death, and modulation of critical signaling pathways that govern tumor progression.

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines

The antiproliferative capacity of this compound derivatives has been documented across a wide array of human cancer cell lines. These compounds have shown cytotoxic effects against tumors of different origins, highlighting the broad applicability of this chemical scaffold in cancer therapy. encyclopedia.pubresearchgate.net For instance, certain derivatives have demonstrated efficacy against lung adenocarcinoma (A549), laryngeal carcinoma (Hep2), and hypopharyngeal tumor (FaDu) cells. researchgate.net In some cases, the cytotoxicity of these synthetic compounds has been shown to be comparable or even superior to established chemotherapy drugs like bleomycin. mdpi.comresearchgate.net

Research into colon cancer has also yielded promising results. The derivative 2-amino-4-(1-piperidine) pyridine was found to inhibit the proliferation of HT29 and DLD-1 colon cancer cells in a dose-dependent manner. encyclopedia.pub Similarly, in prostate cancer research, a piperidine derivative designated as compound 17a was shown to inhibit the proliferation of the PC3 prostate cancer cell line effectively. encyclopedia.pub

Derivative ClassCancer Cell LineCancer TypeObserved EffectSource
(1-Pyridin-4-ylmethyl)piperidin-4-one derivativesA549Lung AdenocarcinomaInhibition of proliferation plos.org
(1-Pyridin-4-ylmethyl)piperidin-4-one derivativesHep2Laryngeal CarcinomaInhibition of proliferation plos.org
Spirooxindolopyrrolidine-embedded piperidinoneFaDuHypopharyngeal TumorCytotoxicity and apoptosis induction researchgate.net
2-amino-4-(1-piperidine) pyridineDLD-1, HT29Colon CancerInhibition of proliferation, cell cycle arrest encyclopedia.pub
Piperidine derivative (compound 17a)PC3Prostate CancerInhibition of proliferation encyclopedia.pub
1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP)MCF-7, MDA-MB-231Breast CancerInduction of apoptosis, cell cycle arrest unimi.it

Induction of Apoptosis in Malignant Cells

A primary mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, in malignant cells. mdpi.comnih.gov This process is crucial for eliminating cancerous cells without causing widespread inflammation. Studies have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways. unimi.it

The intrinsic, or mitochondrial, pathway is often activated by these derivatives. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to a higher Bax/Bcl-2 ratio. encyclopedia.pub This shift in balance results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of effector caspases, such as caspase-3 and caspase-9, ultimately leading to cell death. encyclopedia.pubnih.gov

The extrinsic pathway is also implicated. For example, the piperidine derivative DTPEP was found to significantly increase levels of cleaved caspase-8, a key initiator of the extrinsic pathway, in breast cancer cells. unimi.it The ability of a single compound to engage both pathways, as demonstrated by the significant decrease in apoptosis when pan-caspase, caspase-8, or caspase-9 inhibitors were used, highlights a multi-pronged attack on cancer cell survival. unimi.it

Modulation of Key Kinases in Cancer Progression

The aberrant activity of protein kinases is a hallmark of many cancers, making them critical targets for therapeutic intervention. Derivatives of this compound have been developed as potent inhibitors of several key kinases involved in cancer cell growth and survival. mdpi.comresearchgate.net

One of the most significant targets is the PI3K/Akt signaling pathway, which is frequently deregulated in cancer. encyclopedia.pub Compounds such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent, ATP-competitive inhibitors of Protein Kinase B (PKB/Akt). frontiersin.org By inhibiting Akt, these compounds can block downstream signaling that promotes cell survival and proliferation. frontiersin.orgnih.gov The piperidine derivative DTPEP has also been shown to downregulate the PI3K/Akt pathway in breast cancer cells. unimi.it

Other important kinase targets include:

IκB kinase (IKKβ): Inhibition of IKKβ is crucial as its activation leads to chronic inflammation, which can promote tumor progression. researchgate.net Piperidinone-based analogs have been developed that show better IKKβ inhibitory properties than reference compounds. researchgate.net

Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1): A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors of ALK and ROS1, which are key oncogenic drivers in non-small cell lung cancer and other malignancies. mdpi.comresearchgate.net

Impact on DNA Repair Mechanisms via MGMT Promoter Methylation

The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) plays a critical role in chemotherapy resistance, particularly in cancers like glioblastoma. researchgate.net The MGMT protein removes DNA adducts caused by alkylating agents such as temozolomide (TMZ), thereby reducing the drug's efficacy. plos.orgresearchgate.net Epigenetic silencing of the MGMT gene via promoter methylation prevents the production of this repair protein, making tumors more sensitive to treatment. plos.orggoogle.comresearchgate.net Consequently, the methylation status of the MGMT promoter is a key predictive biomarker for the response to alkylating chemotherapy. plos.orgfrontiersin.orggoogle.com

While targeting DNA repair pathways is a critical strategy in oncology, the currently available research does not establish a direct link between this compound derivatives and the modulation of MGMT promoter methylation. plos.orgresearchgate.netgoogle.comresearchgate.netresearchgate.net Further investigation is required to determine if this specific chemical scaffold can influence MGMT expression or activity, potentially offering a way to overcome treatment resistance in MGMT-proficient tumors.

Preclinical Efficacy Studies in Oncological Models

The anticancer potential of this compound derivatives has been validated in several preclinical in vivo models. These studies are essential for translating in vitro findings into potential clinical applications. For example, representative compounds from a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which act as Akt inhibitors, were shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses. frontiersin.org

In another study, the piperidine derivative DTPEP was evaluated in a LA-7 syngeneic rat mammary tumor model. unimi.it The results demonstrated a significant regression of mammary tumors, providing in vivo evidence for its efficacy against breast cancer. unimi.it These preclinical studies underscore the therapeutic promise of this class of compounds and provide a strong rationale for their continued development as novel anticancer agents.

Anti-inflammatory and Pain Modulatory Properties

Beyond oncology, this compound derivatives have been investigated for their significant anti-inflammatory and analgesic properties. google.com The piperidin-4-one moiety, a common feature in this class, is associated with a wide range of biological activities, including anti-inflammatory and pain-modulating effects.

One mechanism for the anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators in the synthesis of prostaglandins that drive inflammation and pain. google.com A derivative, 3-(4-(methylsulfonyl)phenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide, is hypothesized to act through this pathway, showing significant analgesic activity in preclinical models. google.com Furthermore, certain pyridazinone derivatives incorporating a piperidine moiety have demonstrated anti-inflammatory activity by reducing levels of pro-inflammatory cytokines such as IL-6 and IL-12.

In the context of pain modulation, particularly neuropathic pain, a dual-target approach has proven effective. Certain this compound derivatives have been identified as potent antagonists of both the histamine H3 receptor (H3R) and the sigma-1 (σ1) receptor. researchgate.net Both receptors are implicated in pain signaling within the central nervous system. researchgate.net The piperidine ring is considered a critical structural element for this dual activity. researchgate.net The synergistic effect of modulating both H3R and σ1R may offer a breakthrough for creating novel, dual-acting compounds that can improve existing pain therapies. researchgate.net

Role as B1R Modulators

The this compound scaffold is a key structural motif in the development of modulators for the bradykinin B1 receptor (B1R). The B1 receptor is an inducible G protein-coupled receptor that is typically upregulated during inflammation, tissue damage, and in chronic pain states. nih.govnih.gov Its role in sensitizing nociceptors makes it a significant target for therapeutic intervention in pain and inflammatory conditions. nih.govnih.gov

Research has focused on creating antagonists that block the B1 receptor, thereby preventing its activation by endogenous ligands like des-Arg⁹-bradykinin. Blocking this receptor has been demonstrated in animal models to reverse or lessen pain and inflammation. nih.govresearchgate.net Several classes of B1R antagonists incorporating the piperidine moiety have been explored. One such class features a piperidine acetic acid tetralin core, which has yielded highly potent compounds. nih.govnih.gov Another significant series is based on a 2,3-diaminopyridine structure, which has been optimized for high affinity. researchgate.netnih.gov A notable example is the novel benzamide B1 receptor antagonist, ELN441958, which incorporates a complex 9-pyridin-4-yl-3,9-diazaspiro[5.5]undecane moiety, highlighting the versatility of the pyridinyl-piperidine structure in achieving potent B1R modulation. researchgate.net

Antagonistic Effects on B1 Receptors in In Vitro Assays

The antagonistic activity of this compound derivatives on B1 receptors has been quantified using various in vitro assays. These assays are crucial for determining the potency and selectivity of new compounds. A common method involves measuring the ability of a compound to inhibit the functional response induced by a B1R agonist. For instance, the intracellular accumulation of inositol monophosphate (IP1), a downstream second messenger of Gq-coupled receptor activation, is a standard readout. researchgate.net In such assays, the specific antagonist activity is determined by challenging the cells with an agonist at a concentration that elicits a significant response (e.g., EC80) in the presence of the test compound. researchgate.net

Derivatives from a series featuring a piperidine acetic acid tetralin core have demonstrated significant potency, with half-maximal inhibitory concentration (IC50) values below 20 nM in B1 receptor functional assays. nih.govnih.gov Further optimization of related structures, such as the 2,3-diaminopyridine B1 antagonists, has led to the development of compounds with sub-nanomolar affinity for the receptor. researchgate.net These in vitro findings confirm the potential of the this compound scaffold in designing high-affinity B1R antagonists.

Table 1: In Vitro B1R Antagonist Activity of Piperidine Derivatives

Compound ClassAssay TypePotencyReference
Piperidine Acetic Acid Tetralin CoreB1 Receptor Functional AssayIC50 < 20 nM nih.gov
2,3-Diaminopyridine DerivativesB1 Receptor Binding/FunctionalSub-nanomolar affinity researchgate.net

Potential in Inflammatory Pain Management

Given that the bradykinin B1 receptor is upregulated in inflamed tissues and contributes to the maintenance of chronic pain, its antagonists are considered a promising therapeutic approach for inflammatory pain conditions. nih.govnih.gov By blocking the B1 receptor, this compound derivatives can inhibit the pro-inflammatory and pain-sensitizing effects of B1R activation. Animal models of inflammation and pain have shown that administration of B1R antagonists can effectively ameliorate these conditions. nih.govresearchgate.net

Beyond direct B1R antagonism, related piperidine structures are being explored for multi-target approaches to pain management. For example, compounds with a piperidine core that exhibit dual antagonism at histamine H3 and sigma-1 receptors have shown promise in preclinical models of inflammatory pain. nih.govacs.org This suggests that incorporating the this compound motif into molecules with multiple mechanisms of action could offer enhanced analgesic effects.

Efficacy in Neuropathic Pain Models, including Diabetic Neuropathy

Neuropathic pain, a type of chronic pain caused by nerve damage, is another area where this compound derivatives show therapeutic potential. The B1 receptor is implicated in the pathogenesis of neuropathic pain conditions, including painful diabetic neuropathy. google.comgoogle.com Studies have demonstrated an increased expression of B1 receptors in the neuronal cells of streptozotocin (STZ)-induced diabetic rats, a widely used model for diabetic neuropathy. researchgate.net This upregulation suggests that B1R antagonists could be particularly effective in this patient population.

Research has also explored other mechanisms for piperidine derivatives in treating neuropathic pain. Some compounds are designed as modulators of the NaV1.7 sodium channel, a key target in pain pathways. google.com Others have been developed as dual sigma-1 receptor antagonists and mu-opioid receptor agonists. researchgate.net A study focusing on 1,4-substituted piperidines found that these compounds could alleviate neuropathic pain in mice through the inhibition of neuronal T-type Ca2+ channels. researchgate.net Furthermore, dual-acting histamine H3 and sigma-1 receptor ligands that contain a 4-(piperidin-4-yl)pyridine core have demonstrated significant analgesic activity in models of neuropathic pain. nih.govacs.org

Relevance for Migraine Therapy

The this compound structure is a crucial component in several modern migraine therapies that target the calcitonin gene-related peptide (CGRP) pathway. CGRP is a neuropeptide known to be involved in the vasodilation and neurogenic inflammation associated with migraine attacks. acs.org

Telcagepant (MK-0974), an early CGRP receptor antagonist, incorporates a complex piperidine derivative, specifically N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide. nih.gov Similarly, the synthesis of Rimegepant, another CGRP receptor antagonist approved for the acute treatment of migraine, can utilize a 1-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one intermediate. portico.org

Beyond CGRP antagonism, other related scaffolds are being investigated. A series of pyridinylmethylenepiperidine derivatives were designed as potent agonists for the serotonin 5-HT1F receptor. nih.gov These agonists represent a novel approach to migraine treatment that aims to avoid the vasoconstrictive cardiovascular side effects associated with triptans. One such compound, C5 (2,4,6-trifluoro-N-(6-(fluoro(1-methylpiperidin-4-ylidene)methyl)pyridin-2-yl)benzamide), showed significant efficacy in rodent migraine models by inhibiting dural plasma protein extravasation and c-fos expression without causing vasoconstriction. nih.gov

Anticoagulant and Antithrombotic Potential

Investigation as Blood Coagulation Factor Xa Inhibitors

The this compound scaffold has been investigated for its potential in developing antithrombotic agents, particularly as inhibitors of key enzymes in the coagulation cascade. Initial research identified the 1-(pyridin-4-yl)piperidine-4-carboxamide structure as a promising starting point for designing direct thrombin inhibitors. nih.gov

Through structure-activity relationship (SAR) studies, researchers optimized this scaffold to improve potency and selectivity. This work led to the identification of compounds that inhibit thrombin (Factor IIa) and, to a lesser extent, Factor Xa (FXa). nih.gov For example, one study reported a derivative (compound 13b) with high affinity for thrombin (Ki = 6 nM) but significantly weaker activity against Factor Xa (Ki = 5.64 μM). nih.gov This compound demonstrated a significant anticoagulant effect in ex vivo mouse models. nih.gov

Conversely, other research programs have specifically tailored piperidine derivatives to be potent and selective inhibitors of Factor Xa. One approach led to the discovery of imidazo[1,5-c]imidazol-3-one derivatives containing a piperidine moiety that were potent and orally bioavailable FXa inhibitors. nih.gov Another successful strategy involved the enantioselective synthesis of (3R,4S)-piperidine diamine derivatives, which yielded highly potent FXa inhibitors. clockss.org Additionally, N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide derivatives have been identified as potent dual inhibitors of both thrombin and Factor Xa. mdpi.com

Table 2: Investigational this compound Derivatives as Anticoagulants

Derivative ClassPrimary TargetKey FindingsReference
1-(Pyridin-4-yl)piperidine-4-carboxamidesThrombin (Factor IIa)Identified potent thrombin inhibitors (Ki = 6 nM) with weak Factor Xa activity. nih.gov
Imidazo[1,5-c]imidazol-3-onesFactor XaPotent and orally bioavailable FXa inhibitors. nih.gov
(3R,4S)-Piperidine DiaminesFactor XaEnantioselective synthesis yielded potent FXa inhibitors. clockss.org
N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamidesThrombin and Factor XaIdentified as dual inhibitors of both enzymes. mdpi.com

Comparative Analysis with Established Anticoagulants

Derivatives of this compound have been investigated for their potential as anticoagulants, showing promise in both in vitro and in vivo assays. Research into aminoheterocyclic derivatives, including those with a 1-(4-pyridyl)piperidine-4-carboxamide core, has demonstrated anticoagulant activity. google.com These compounds have been evaluated using standard coagulation assays such as the Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT). google.com

In ex vivo studies using rat models, the intravenous or oral administration of these compounds led to measurable anticoagulant effects. google.com While direct comparative data with established anticoagulants like warfarin or heparin is limited in the public domain, the research indicates a potential for these derivatives to act as effective antithrombotic agents. google.comnih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of Factor Xa, a critical enzyme in the coagulation cascade. nih.gov The development of orally active Factor Xa inhibitors from this class of compounds, such as imidazo[1,5-c]imidazol-3-one derivatives, highlights a significant step towards creating alternatives to traditional anticoagulants, potentially with different efficacy and safety profiles. nih.gov Further research is necessary to fully elucidate their comparative effectiveness and therapeutic window against widely used anticoagulants. nih.govmdpi.com

Antimicrobial Spectrum and Applications

The this compound scaffold has been a focal point in the search for new antimicrobial agents, with various derivatives demonstrating a range of antibacterial and antifungal activities.

This compound derivatives have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain 2-hydroxypyrrolidine/piperidine derivatives, including 1-(pyridin-4-yl) pyrrolidin-2-ol, have been found to be moderately sensitive against E. coli and K. pneumoniae. symbiosisonlinepublishing.com Another study highlighted that benzimidazole-pyridine-piperidine hybrids are particularly active against the Escherichia coli (MTCC 443) strain, with a Minimum Inhibitory Concentration (MIC) value of 9.375 µg/mL, which is comparable to norfloxacin. ingentaconnect.com These hybrids also showed activity against the Gram-positive organism Staphylococcus epidermidis with an MIC of 4.68 µg/mL. ingentaconnect.com

The substitution pattern on the piperidine and pyridine rings plays a crucial role in determining the antibacterial potency. For example, some 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines have demonstrated very low MIC values, ranging from 0.2-1.3 µg/mL, against Escherichia coli strains. researchgate.net Research on other piperidine derivatives has also reported significant antibacterial efficacy, with MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli. The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis.

Antibacterial Activity of this compound Derivatives and Related Compounds
Compound/Derivative ClassTarget BacteriaMIC (µg/mL)Reference
Benzimidazole-pyridine-piperidine hybridsEscherichia coli (MTCC 443)9.375 ingentaconnect.com
Benzimidazole-pyridine-piperidine hybridsStaphylococcus epidermidis4.68 ingentaconnect.com
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesEscherichia coli0.2-1.3 researchgate.net
Piperidine derivativesStaphylococcus aureus, Escherichia coli3.9-25

The antifungal potential of this compound derivatives has also been explored, with varying degrees of success. Some piperidine derivatives have demonstrated inhibitory activity against fungal species such as Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.netresearchgate.net For example, piperidine-based 1,2,3-triazolylacetamide derivatives have shown strong anti-Candida activity, particularly against Candida auris, with some compounds exhibiting low MIC values. nih.gov

However, not all derivatives display broad-spectrum antifungal properties. A study on six novel piperidine derivatives found no activity against Fusarium verticilliodes, Candida utilis, and Penicillium digitatium. researchgate.netacademicjournals.org In another study, S-substituted derivatives of 1,2,4-triazol-3-thiol containing a pyridin-4-yl moiety showed activity against Candida albicans, with MIC values in the range of 31.25 - 62.5 µg/mL. uran.ua The antifungal activity of these compounds is often linked to their ability to interfere with essential metabolic pathways in fungi. Further research, including the synthesis of structural analogs, is ongoing to identify more potent antifungal agents targeting specific fungal pathogens like Candida albicans. frontiersin.org

Antifungal Activity of this compound Derivatives and Related Compounds
Compound/Derivative ClassTarget FungiMIC (µg/mL)Reference
S-substituted 1,2,4-triazol-3-thiolsCandida albicans31.25 - 62.5 uran.ua
Piperidine derivativesCandida albicans3,125 - 100,000

Evaluation of Antibacterial Properties

Other Pharmacological Research Avenues

Beyond antimicrobial and anticoagulant applications, derivatives of this compound are being investigated for their therapeutic potential in other significant areas of medical research.

This compound derivatives have emerged as a promising class of compounds for inhibiting angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govnih.gov A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and shown to effectively block blood vessel formation in a chick chorioallantoic membrane (CAM) assay. nih.govnih.govresearchgate.net The anti-angiogenic potency of these compounds appears to be influenced by the electronic properties of substituents on the phenyl ring. nih.govnih.gov

Furthermore, research has focused on designing this compound derivatives as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, which plays a pivotal role in angiogenesis. nih.govnih.govmdpi.com Some ((pyridin-4-yl)ethyl)pyridine derivatives have demonstrated potent inhibition of VEGFR-1 and VEGFR-2, with activities comparable to clinical candidates. nih.gov The selectivity for VEGFR-2 over VEGFR-1 can be controlled by modifying the arylamino substituent. nih.gov The development of these compounds as orally active anti-angiogenic agents is supported by their high permeability in Caco-2 cell monolayer assays, suggesting good potential for intestinal absorption. nih.gov

Anti-Angiogenic Activity of this compound Derivatives
Compound/Derivative ClassTargetActivity (IC50)Reference
((pyridin-4-yl)ethyl)pyridine derivativesVEGFR-2<100 nM nih.gov
Quinoline-thiazolidine-4-one urea derivativesVEGFR-2Potent inhibition nih.gov
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivativesAngiogenesis (CAM assay)Significant blockage of blood vessel formation nih.govnih.gov

The this compound scaffold is also being explored for its potential in treating metabolic disorders, including obesity. google.com Certain piperidine derivatives are being investigated for their role in managing obesity and type 2 diabetes. Research has pointed towards the development of piperidine derivatives as histamine H3-receptor antagonists, which have therapeutic potential for metabolic diseases like obesity. google.com Additionally, some derivatives have been designed as melanocortin-4 receptor (MC4R) agonists. The MC4R is a key regulator of energy homeostasis, and its activation can lead to reduced food intake and increased energy expenditure, making it a valuable target in obesity research.

Explorations in Neuropharmacology (e.g., Myasthenia Gravis)

The this compound scaffold is a key structural element in the exploration of novel therapeutics for neurological disorders. Derivatives of this compound have been investigated for their potential to modulate various neurotransmitter systems and receptors within the central nervous system. Research has indicated that these compounds may have applications in treating conditions such as depression, anxiety, and pain by interacting with targets like dopamine and serotonin receptors. The basicity of the pyridine ring and the conformational flexibility of the piperidine ring are crucial for these interactions.

While direct studies on this compound derivatives for myasthenia gravis are not extensively documented in the provided results, the broader class of piperidine derivatives has been associated with this condition. epo.orggoogle.comgoogle.co.aoresearchgate.net Myasthenia gravis is an autoimmune disorder characterized by muscle weakness, and some piperidine-containing compounds have been investigated for their effects on neuromuscular transmission. google.comgoogle.co.ao For instance, pyridostigmine, a drug used to treat myasthenia gravis, contains a pyridinium moiety, highlighting the relevance of the pyridine-like structure in this therapeutic area. researchgate.net The potential for this compound derivatives to act on targets relevant to myasthenia gravis, such as acetylcholinesterase or muscarinic receptors, remains an area for further investigation. smolecule.com

Enzyme Inhibition Studies Beyond Kinases

Beyond their well-known role as kinase inhibitors, derivatives of this compound have been explored for their inhibitory activity against a variety of other enzyme classes. vulcanchem.com The structural features of the this compound core, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it a versatile scaffold for designing enzyme inhibitors. nih.gov

One area of investigation is their potential as inhibitors of enzymes involved in viral replication. For example, certain piperidine derivatives have shown the ability to inhibit the main protease of coronaviruses, suggesting a potential application in antiviral therapies. Another significant area of research is the inhibition of prolyl-tRNA synthetase (PRS), a crucial enzyme for protein synthesis in organisms like Plasmodium falciparum, the parasite responsible for malaria. acs.orgnih.govresearchgate.netacs.org Derivatives of 1-(pyridin-4-yl)pyrrolidin-2-one, a related structure, have demonstrated potent inhibition of Plasmodium cPRS. acs.orgnih.govresearchgate.netacs.org

Additionally, this compound derivatives have been investigated as inhibitors of monoamine oxidases (MAOs), enzymes that are important in the metabolism of neurotransmitters. Inhibition of MAOs can be beneficial in the treatment of neurological disorders. The core structure is also found in compounds designed to inhibit other enzymes such as carbonic anhydrases and topoisomerases. rsc.orgfrontiersin.org

Table 1: Enzyme Inhibition by this compound Derivatives and Related Compounds

Compound Class Target Enzyme Therapeutic Area Key Findings
1-(Pyridin-4-yl)pyrrolidin-2-one derivatives Prolyl-tRNA Synthetase (PRS) Antimalarial Potent dual-stage activity against Plasmodium falciparum by likely inhibiting cytoplasmic PRS. acs.orgnih.govresearchgate.netacs.org
4-pyridyl sulfonamide analog (Pyr) Carbonic Anhydrase IX (CA IX) Anticancer Selective and potent inhibition of tumor-associated CA IX, leading to apoptosis in cancer cells. frontiersin.org
Piperidine derivatives Viral Proteases Antiviral Inhibition of the main protease of coronaviruses.
Piperidine derivatives Monoamine Oxidases (MAOs) Neuropharmacology Potential for competitive inhibition at flavin adenine dinucleotide (FAD) sites.

In Vitro and In Vivo Pharmacological Assay Methodologies

Cell-Based Assays for Proliferation and Apoptosis

The antiproliferative and pro-apoptotic effects of this compound derivatives are commonly evaluated using a variety of cell-based assays. A fundamental technique is the MTT assay, which measures cell viability and proliferation. researchgate.net This assay was used to screen diphenyl(sulfonylpiperidin-4-yl)methanol derivatives against several human carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2, identifying potent antiproliferative agents. researchgate.net Similarly, the cytotoxic activity of a 4-pyridyl analog of SLC-0111 was assessed against HT-29, MCF7, and PC3 cancer cell lines using a cell viability assay. frontiersin.org

To investigate the induction of apoptosis, flow cytometry is a frequently employed method. nih.govnih.gov Annexin V-FITC and propidium iodide (PI) staining allows for the differentiation between live, apoptotic, and necrotic cells. nih.gov This technique was utilized to confirm that the piperidine derivative DTPEP induces apoptosis in breast cancer cells. nih.gov Further mechanistic insights into apoptosis can be gained by analyzing changes in mitochondrial membrane potential, often using fluorescent dyes like Rh123. nih.gov The expression levels of key apoptosis-related proteins, such as p53, Bax, and Bcl-2, are typically quantified using methods like ELISA or Western blotting to elucidate the molecular pathways involved. frontiersin.org For instance, a 4-pyridyl sulfonamide analog was shown to increase the expression of p53 and Bax while decreasing Bcl-2 levels in PC3 cells. frontiersin.org

Receptor Binding and Functional Assays (e.g., B1R Assays)

Receptor binding assays are crucial for determining the affinity of this compound derivatives for their molecular targets. Radioligand displacement assays are a standard method, where the test compound's ability to displace a known radiolabeled ligand from its receptor is measured. nih.govacs.org This technique has been used to determine the binding affinities of piperidine derivatives for sigma-1 (σ1) and histamine H3 receptors. nih.govacs.org For these assays, membrane preparations from tissues like the guinea pig brain cortex are incubated with the test compound and a radioligand such as 3H-pentazocine for σ1 receptors. nih.govacs.org

Functional assays are then used to characterize the intrinsic activity of the compounds (i.e., whether they are agonists or antagonists). For G-protein coupled receptors like the histamine H3 receptor, a mini-G protein recruitment assay based on the split-luciferase complementation technique can be employed. nih.gov This assay provides a non-radioactive method to measure receptor stimulation. nih.gov Another common functional assay is the [35S]GTPγS binding assay, which measures the activation of G-proteins upon receptor stimulation by an agonist. The antagonist activity of a compound can be determined by its ability to inhibit the agonist-stimulated [35S]GTPγS binding. google.com While specific B1R (bradykinin B1 receptor) assays for this compound derivatives were not detailed in the provided search results, the general principles of receptor binding and functional assays would apply.

Enzyme Inhibition Assays

A variety of assay formats are used to evaluate the inhibitory potential of this compound derivatives against different enzymes. For kinase inhibition, assays often measure the transfer of a phosphate group from ATP to a substrate. While the prompt excludes a focus on kinases, the principles are transferable. For other enzymes, such as prolyl-tRNA synthetase (PRS), a phenotypic Plasmodium falciparum growth inhibition assay can be used to assess the compound's effect on the parasite's viability. acs.orgacs.org To confirm that the antiparasitic activity is due to PRS inhibition, a protein synthesis inhibition assay can be employed, which monitors the intracellular synthesis of a proline-rich protein. acs.org

For enzymes like carbonic anhydrases, inhibition is typically measured by determining the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. frontiersin.org The activity of caspases, which are key mediators of apoptosis, can be measured to confirm the apoptotic pathway. For example, the effects of a 4-pyridyl sulfonamide analog on caspase-3 and caspase-9 activities were evaluated to explore the apoptotic mechanism it induces. frontiersin.org Fluorometric monoamine oxidase (MAO) activity assays can be used to assess the potential of these compounds to inhibit MAO enzymes.

Preclinical Animal Models for Efficacy Evaluation

To evaluate the in vivo efficacy of this compound derivatives, various preclinical animal models are utilized. For antimalarial compounds, a humanized murine model of Plasmodium falciparum malaria, such as the Pf NODscidIL2Rγnull mouse model, is employed. acs.orgnih.gov The therapeutic efficacy is assessed by monitoring the average parasitemia in the peripheral blood of treated mice compared to a control group. acs.orgnih.gov

For anticancer agents, xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is evaluated. nih.gov For example, the in vivo efficacy of the piperidine derivative DTPEP was validated in a LA-7 syngeneic rat mammary tumor model, where it caused regression of the tumors. nih.gov

In the context of neuropharmacology, animal models of pain, such as those involving nerve injury (e.g., chronic constriction injury), are used to assess the antinociceptive properties of compounds. acs.org The tail-flick test is another common method to evaluate analgesic effects in naive mice. acs.org These preclinical models are essential for validating the therapeutic potential of this compound derivatives before they can be considered for clinical development. vulcanchem.com

Table 2: Preclinical Animal Models for Efficacy Evaluation

Therapeutic Area Animal Model Compound Type Key Findings
Antimalarial Pf NODscidIL2Rγnull mouse model 1-(Pyridin-4-yl)pyrrolidin-2-one derivative Demonstrated oral efficacy, reducing parasitemia in a humanized murine model of P. falciparum malaria. acs.orgnih.gov
Anticancer LA-7 syngeneic rat mammary tumor model Piperidine derivative DTPEP Showed regression of mammary tumors, validating its in vivo anti-breast cancer efficacy. nih.gov
Pain (Nociceptive and Neuropathic) Chronic constriction injury (CCI) model in mice; Tail-flick test Dual histamine H3 and sigma-1 receptor ligands Attenuated nociceptive responses and produced prolonged analgesia in models of neuropathic and acute pain. acs.orgacs.org

Computational and Chemoinformatic Studies of 1-pyridin-4-yl Piperidine

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a specific protein target. For (1-Pyridin-4-yl)piperidine and its derivatives, these studies have provided valuable insights into their potential therapeutic applications.

Ligand-Target Interactions with Enzymes (e.g., AChE, BChE, ChoK)

Derivatives of this compound have been investigated for their interactions with cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.govfrontiersin.org For instance, a study on N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide, a derivative of this compound, revealed its potential to inhibit both AChE and BChE. nih.gov Computational docking studies showed that this compound could establish interactions within the active sites of these enzymes. nih.gov

In another study, coumarin-pyridine hybrids linked by a flexible aliphatic chain, which includes the this compound moiety, demonstrated potent inhibitory activity against both AChE and BChE. frontiersin.org Molecular docking of the most active compound, 3f, showed interactions with key residues in the active site of AChE, including Trp84 at the peripheral anionic site and Phe330, Phe288, and Arg289. frontiersin.org These interactions, including hydrophobic pi-pi stacking and hydrogen bonds, are thought to be responsible for the compound's high inhibitory potency. frontiersin.org

The structural similarity of the this compound scaffold to known cholinesterase inhibitors like donepezil further supports its potential in this area. mdpi.com

Receptor Binding Site Characterization

The this compound scaffold has been identified as a key structural element for dual affinity at histamine H3 (H3R) and sigma-1 (σ1R) receptors. nih.govacs.org Molecular modeling studies have been employed to understand the interactions responsible for this dual activity. Docking studies revealed that derivatives containing the piperidine core generally show higher affinity for the σ1R compared to those with a piperazine core. nih.gov The protonation state of the molecule at physiological pH was also found to be a critical factor influencing inhibitory potency. nih.gov

Furthermore, derivatives of this compound have been docked into the binding pocket of the human dopamine D2 receptor. mdpi.com These studies have shown that the protonatable nitrogen atom of the piperidine ring can form a key interaction with an aspartate residue (Asp114) in the receptor's binding site. mdpi.com The pyridin-4-ylmethyl group can also engage in π-π stacking interactions with aromatic residues within the binding pocket.

Structure-Based Drug Design Initiatives

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize ligands. This approach has been applied to derivatives containing the this compound moiety. For example, SBDD was instrumental in the discovery of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, where the structure of the compound complexed with the receptor was determined at high resolution. nih.govacs.org This detailed structural information allows for the rational design of new compounds with improved properties. nih.govacs.org

In the context of anti-HIV drug discovery, piperidine-substituted triazine derivatives, which can include the this compound scaffold, have been designed and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). kuleuven.be Molecular docking studies of these compounds into the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase have helped to understand their binding modes and guide further optimization. kuleuven.be

Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADMET)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles. Computational tools are widely used for these predictions.

For derivatives of this compound, ADMET prediction tools like SwissADME and pkCSM have been used to estimate properties such as oral bioavailability and blood-brain barrier penetration. For a series of pyridine derivatives, including those with a piperidine moiety, computational analysis predicted good human oral absorption percentages. mdpi.com However, it was also noted that the presence of a phenyl ring could decrease the solubility of these compounds. mdpi.com In another study, a library of heterocyclic compounds, including pyrimidine derivatives, was screened for ADMET properties, leading to the identification of compounds with drug-like characteristics and favorable absorption profiles. gjpb.de

Chemoinformatic Analysis for Drug Likeness and Structural Alerts

Chemoinformatics plays a vital role in analyzing large chemical datasets to identify compounds with "drug-like" properties and to flag potential structural liabilities. mdpi.com The concept of "drug-likeness" is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov

The this compound scaffold is considered a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds. nih.gov The introduction of chiral piperidine scaffolds, for instance, can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic properties. researchgate.net Chemoinformatic analyses can help in the design of compound libraries based on the this compound core, ensuring diversity and drug-likeness. researchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering insights into the stability of the binding pose and the conformational changes that may occur.

MD simulations have been used to study the stability of this compound derivatives in the binding pockets of various targets. nih.gov For instance, MD simulations of a derivative docked to the human dopamine D2 receptor confirmed the stability of the binding pose. mdpi.com In another study, MD simulations were performed on Rho-associated kinase-1 (ROCK1) inhibitors based on a pyridinyl-benzamide scaffold, which can be related to this compound, to understand the critical interactions and binding affinities. peerj.com These simulations help to validate docking results and provide a more realistic picture of the ligand-receptor complex in a physiological environment. tandfonline.com

Advanced Materials Applications of 1-pyridin-4-yl Piperidine

Self-Assembled Monolayers (SAMs) for Electronic Devices

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. mdpi.com The ability of molecules like (1-Pyridin-4-yl)piperidine to form such layers is critical for engineering the interfaces between inorganic and organic components in electronic devices. google.comgoogle.com The properties of these interfaces can dictate device performance, efficiency, and longevity. google.com

The formation of SAMs using derivatives of this compound has been demonstrated on inorganic substrates such as gold. A common method involves the chemisorption of molecules from a solution onto the substrate surface. For instance, a dithiocarbamate derivative, sodium 4-(pyridin-4-yl)piperidine-1-carbodithioate, is used to form a SAM on a gold surface. google.comgoogle.com

The deposition process involves immersing a template-stripped gold substrate into a 0.010 M ethanol solution containing the in-situ-formed dithiocarbamate derivative. The substrate is kept in the solution for an extended period, such as 23 hours, to allow for the formation of a dense and organized monolayer. google.comgoogle.com X-ray photoelectron spectroscopy (XPS) analysis of the resulting SAM indicated a molecular density that was 0.63 times that of standard alkanethiols, suggesting that the molecules adopt a nearly vertical orientation on the gold surface. google.com The semi-rigid, rod-like quality imparted by the piperidine ring helps in maintaining this upright molecular orientation within the SAM. google.com

General studies on similar pyridine-terminated organothiols confirm that immersion in ethanolic solutions is an effective technique for creating highly ordered and densely packed SAMs on gold substrates. rsc.orgresearchgate.net

A significant application of SAMs in electronic devices is the ability to modify the work function of a material's surface. The work function is the minimum energy required to remove an electron from a solid to a point immediately outside its surface. Altering this property is crucial for tuning the energy level alignment at interfaces, which affects charge injection and transport. google.com

A layer of molecules with a net electrical dipole moment oriented perpendicular to a surface can cause a substantial shift in the surface potential. google.com For metals like gold, this translates to a change in the work function. google.com The dithiocarbamate derivative of this compound is a polar molecule with a calculated dipole moment. When attached to a gold atom via its dithiocarbamate group, it exhibits a calculated dipole moment of +2.76 D. google.com This dipole moment, directed away from the gold surface, induces a negative shift in the substrate's work function. google.com The ability to systematically tune the work function of gold, which has an intrinsic value of about 5.02 eV, is a powerful tool in the design of organic electronic devices. google.com

Compound DerivativeSubstrateCalculated Dipole Moment (D)Effect on Work Function
Sodium 4-(pyridin-4-yl)piperidine-1-carbodithioateGold+2.76Negative Shift

Table 1: Work function modification by a this compound derivative SAM on a gold substrate. google.com

The formation and stability of SAMs are heavily influenced by intermolecular interactions. For polar molecules, strong electrostatic interactions between adjacent dipoles can present challenges in forming a well-ordered monolayer. google.com These lateral interactions can affect the packing density and orientation of the molecules on the substrate. google.com

To manage these intermolecular electrostatic forces, one strategy involves using a mixed monolayer system. This can be achieved by co-adsorbing the polar dithiocarbamate compound with a less-polar one, either simultaneously or sequentially. google.com The piperidine component of this compound contributes a semi-rigid, six-membered ring structure. This inherent rigidity aids in achieving a desirable upright orientation of the molecules in the SAM, which is advantageous for creating densely packed layers. google.com Dense packing is crucial because the magnitude of the work function change is directly proportional to the number of molecules per unit area, assuming their orientation is consistent. google.com

The presence of a SAM at the interface between components in an electronic device can have profound effects on charge transport and adhesion. google.comgoogle.com One of these effects is the modification of the quantum tunnelling barrier for charge carriers. google.comgoogle.com Quantum tunnelling is a phenomenon where particles pass through a potential energy barrier that they classically could not surmount. libretexts.orgucf.edu In electronics, this relates to the movement of electrons between an electrode and an organic semiconductor.

The SAM acts as a thin insulating layer, and its chemical structure influences the tunnelling probability. google.comillinois.edu Modifying the molecular structure, for example by including a phenyl ring or substituting methylene groups with oxygen atoms within the molecule, can reduce the tunnelling barrier of the resulting SAM. google.com

Furthermore, SAMs alter the surface free energy of the substrate. google.com This change affects the adhesive forces between the inorganic electrode and the organic layers deposited on top of it, which is a critical factor for the mechanical stability and lifetime of the device. google.comgoogle.com

Intermolecular Electrostatic Interactions in SAM Formation

Intercalation Studies in Layered Materials

Intercalation is the insertion of molecules or ions into the spaces between the layers of a host material, leading to the formation of a new composite material with modified properties. Layered inorganic solids like zirconium phosphates are excellent hosts for this process due to their well-defined interlayer spaces. nih.govarpgweb.com

Alpha-zirconium phosphate (α-Zr(HPO₄)₂·H₂O) is a well-studied layered material with an interlayer distance of 7.6 Å. arpgweb.com It can accommodate a wide variety of polar organic molecules, which are bound within the interlayer region. arpgweb.com The strength of the binding depends on the nature of the guest molecule. arpgweb.com

Studies have shown that polar molecules, particularly amines, can be readily intercalated into the layers of α-zirconium phosphate. Piperidine, the core structure of the title compound, has been successfully intercalated into α-zirconium phosphate, expanding the interlayer distance significantly to 13.4 Å. vdoc.pub This demonstrates the capacity of the zirconium phosphate host to incorporate six-membered heterocyclic amines.

Furthermore, related pyridine-containing molecules such as 4,4'-bipyridine have also been intercalated into α-zirconium phosphate, resulting in well-defined composite materials. arpgweb.com Given that this compound is a polar amine combining both the piperidine and a pyridine-like moiety, it is a strong candidate for intercalation into host structures like zirconium phosphate. The process would involve the interaction of the basic nitrogen atoms of the guest molecule with the acidic phosphate groups of the host layers, leading to an expansion of the interlayer spacing and the creation of a novel organic-inorganic hybrid material.

Host MaterialGuest MoleculeInterlayer Distance (Å)
α-Zirconium PhosphateNone (hydrated form)7.6
α-Zirconium PhosphatePiperidine13.4
α-Zirconium Phosphate4,4'-Bipyridine10.9

Table 2: Interlayer distances of α-Zirconium Phosphate upon intercalation with piperidine and a related bipyridine molecule. arpgweb.comvdoc.pub

Enhancement of Electronic and Charge Transfer Capabilities

The unique molecular architecture of this compound, which links an electron-donating saturated piperidine ring to an electron-accepting aromatic pyridine ring, establishes it as a classic donor-acceptor (D-A) system. This inherent electronic asymmetry is fundamental to its application in advanced materials, particularly for enhancing electronic and charge transfer properties. The "push-pull" effect created by this arrangement can facilitate intramolecular charge transfer (ICT), a process crucial for developing materials with tailored optoelectronic characteristics. rsc.org

In the field of materials science, this compound and its derivatives are valuable as building blocks or ligands for creating more complex functional materials, such as Metal-Organic Frameworks (MOFs) and coordination polymers. nanochemazone.combldpharm.comresearchgate.net The incorporation of this moiety into such frameworks can create defined pathways for charge transport. nih.gov Charge transfer within these materials can occur through two primary mechanisms:

Through-bond transport: The nitrogen atoms of both the piperidine and pyridine rings can coordinate with metal ions, forming continuous chains of coordination bonds that serve as pathways for charge delocalization and mobility. nih.gov

Through-space transport: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic linkers within the material's structure, providing a pathway for charge to hop between molecules. nih.govresearchgate.net

Research into advanced materials has demonstrated that the electronic properties of MOFs can be dynamically controlled by using ligands containing pyridin-4-yl units. nsf.gov For instance, studies on frameworks containing photochromic units attached to pyridin-4-yl groups have shown that photoisomerization can alter the π-conjugation within the material. nsf.gov This change at the molecular level translates to a modulation of the bulk electronic structure and conductivity of the material, which can be reversibly cycled using different wavelengths of light. nsf.gov

The electronic characteristics of piperidine-based compounds are highly tunable. The introduction of different functional groups can significantly alter the electronic properties, acidity, and reactivity of the resulting material. scbt.com This tunability allows for the rational design of materials with specific charge transfer capabilities for applications ranging from electronics to sensing.

Structural Feature / Compound TypeInfluence on Electronic/Charge Transfer PropertiesExample Application ContextReference
Donor-Acceptor (D-A) StructureThe piperidine (donor) and pyridine (acceptor) moieties facilitate intramolecular charge transfer (ICT).Photoinduced processes in chromophores. rsc.org
Coordination via N-atomsEnables the formation of continuous "through-bond" pathways for charge delocalization in MOFs and coordination polymers.Electrically conductive MOFs. nih.gov
Aromatic Pyridine RingParticipates in π-π stacking to create "through-space" charge transport pathways.Corrosion inhibition, conductive materials. researchgate.net
Photoresponsive Pyridin-4-yl Ligands in MOFsAllows for external modulation of the framework's electronic structure and conductivity via light.Optical switches, stimuli-responsive materials. nsf.gov

Redox-Active Nature in Materials Science

The pyridine moiety within the this compound structure imparts a redox-active character that is of significant interest in materials science. rsc.org This capability for undergoing reversible electrochemical processes makes it a valuable component for designing functional materials, especially for energy storage and electrocatalysis. rsc.org

The redox activity of pyridine-containing structures has been successfully harnessed in the development of Covalent Organic Frameworks (COFs). Research has shown that a 2D COF built with redox-active pyridine units can function as an electrode material in supercapacitors. rsc.org Such materials exhibit Faradaic behavior, contributing to energy storage through fast and reversible redox reactions, and demonstrate excellent chemical stability over thousands of charge-discharge cycles. rsc.org

Material TypeRole of Pyridine MoietyObserved Property/EffectReference
2D Covalent Organic Framework (COF)Serves as the primary redox-active unit within the framework.Exhibits reversible electrochemical processes and Faradaic behavior suitable for supercapacitors. rsc.org
TEMPO-based Catholyte for AORFBsActs as an electron-withdrawing group to modify the redox potential of the TEMPO center.Elevates the redox potential by 60 mV, increasing the battery's cell voltage. mdpi.com
Tris(phenyl)amine-based Coordination PolymersFunctions as the coordination site for metal ions, influencing the environment of the redox-active core.Switching from a 2D to a 3D pillared structure alters the redox potential of the material. rsc.org
Coordination Polymers with TTFThe pyridin-4-yl group acts as a connector, integrating the redox-active tetrathiafulvalene (TTF) unit into the polymer.The resulting coordination polymers maintain the redox activity of the TTF unit. frontiersin.org

Structure-activity Relationship Sar and Mechanism of Action Moa Studies

Correlating Structural Modifications with Biological Activities

The biological profile of (1-Pyridin-4-yl)piperidine derivatives can be finely tuned by strategic chemical modifications to the pyridine ring, the piperidine ring, or the linker groups connecting them to other moieties.

Substitutions on the pyridine ring of this compound analogs have been shown to significantly affect their potency and selectivity as kinase inhibitors. Research into inhibitors of Transforming Growth Factor-β Receptor 1 (TGF-βR1) revealed that the position of a fluoro-substituent on the pyridine ring is critical. Derivatives with 3-fluoro- and 5-fluoro-substitutions exhibited potency against TGF-βR1 comparable to the unsubstituted compound. mdpi.com However, placing the fluorine at the 4-position of the pyridine ring led to a decrease in inhibitory activity against both TGF-βR1 and p38α MAP kinase. mdpi.com

In the development of inhibitors for Protein Kinase B (PKB/Akt), a pyrrolo[2,3-d]pyrimidine moiety, which is a pyridine isostere, was utilized. nih.govacs.org The optimization of lipophilic substitutions on this heterocyclic system led to nanomolar inhibitors with up to 150-fold selectivity for PKB over the closely related kinase PKA. nih.govacs.org This enhanced selectivity was primarily due to reduced activity against PKA rather than an increase in affinity for PKB. nih.gov Similarly, derivatives of 1H-indazole piperidines, where the indazole serves as a pyridine bioisostere, have demonstrated high affinity for ROCK-II, a Rho-associated kinase, while maintaining good selectivity against PKA. researchgate.net

Base ScaffoldSubstitution on Pyridine/AnalogueTarget KinaseEffect on Activity/SelectivityReference(s)
Imidazole Derivative3-Fluoro or 5-Fluoro PyridineTGF-βR1Comparable potency to unsubstituted mdpi.com
Imidazole Derivative4-Fluoro PyridineTGF-βR1, p38α MAP kinaseDecreased inhibitory activity mdpi.com
Pyrrolo[2,3-d]pyrimidineLipophilic groupsPKB/AktNanomolar inhibition, up to 150-fold selectivity over PKA nih.govacs.org
1H-Indazole PiperidineVariedROCK-IIHigh affinity, good selectivity over PKA researchgate.net

Modifications to the piperidine ring are a key strategy for modulating receptor affinity and selectivity. In the context of dual histamine H3 (H₃R) and sigma-1 (σ₁R) receptor ligands, the substitution on the piperidine ring is a determining factor for affinity. Studies have shown that 4-pyridylpiperidine derivatives are more potent at both sigma-1 and sigma-2 receptors compared to their unsubstituted piperidine counterparts. nih.gov The presence of the 4-pyridyl group on the piperidine ring appears to be a crucial structural element for dual H₃/σ₁ receptor activity. nih.gov

Further research on σ₁ receptor ligands demonstrated that substituents on the piperidine nitrogen directly influence affinity. The introduction of a small methyl group at the piperidine N-atom resulted in high σ₁ affinity, whereas compounds with a proton, an ethyl group, or a tosyl moiety at this position exhibited considerably lower affinity. d-nb.info For inhibitors of sphingosine kinase 1 (SK1), a 4-hydroxypiperidinyl group was identified as important for selective inhibition. acs.org

Target Receptor/EnzymePiperidine Ring ModificationEffect on AffinityReference(s)
Sigma-1 & Sigma-2 Receptors4-Pyridyl substitutionIncreased potency compared to unsubstituted piperidine nih.gov
Sigma-1 ReceptorN-Methyl substitutionHigh affinity d-nb.info
Sigma-1 ReceptorN-H, N-Ethyl, or N-Tosyl substitutionConsiderably lower affinity d-nb.info
Sphingosine Kinase 1 (SK1)4-Hydroxy substitutionImportant for selective inhibition acs.org
Dopamine D₂ Receptors4-Hydroxymethyl substitutionSub-micromolar binding affinity observed in a pyridin-3-ylmethyl analog vulcanchem.com

Conversely, for a series of σ₁R ligands, the linker length between a 1-benzylpiperidine moiety and a pyridine ring was found to be crucial, with ethylamino, propylamino, and butylamino linkers resulting in increased hσ₁R affinity compared to a direct amino linkage. mdpi.com In the pursuit of orally active PKB inhibitors, the variation of the linker between the piperidine ring and a lipophilic substituent was a key optimization step. This led to the discovery that 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were potent and orally bioavailable. nih.gov

Influence of Piperidine Ring Substitutions on Receptor Affinity

Elucidation of Molecular Mechanisms

The pharmacological effects of this compound derivatives are underpinned by specific molecular interactions with their biological targets and the inherent chemical properties of the pyridine moiety.

At the molecular level, the this compound scaffold engages with biological targets through a combination of interactions. The pyridin-4-yl group can participate in π-π stacking interactions with aromatic amino acid residues within the binding sites of proteins. In certain σ₁R ligands, the 4-pyridyl moiety is believed to form a critical salt bridge with the amino acid residue Glu172 in the receptor's binding pocket, an interaction vital for ligand-protein complex stability and high biological activity. nih.gov

The geometry and electronic properties of the scaffold are also important. The linear geometry of the pyridin-4-yl substituent is thought to enhance its fit into hydrophobic receptor pockets. Furthermore, substitution at the 4-position of the pyridine ring can increase the electron density at the piperidine nitrogen, thereby enhancing its ability to form hydrogen bonds with residues such as Asp138 in the active site of Monoamine Oxidase B (MAO-B). Molecular dynamics simulations have revealed that the varying σ₁ receptor affinities of N-substituted piperidine derivatives are due to different interactions with a lipophilic binding pocket composed of residues that include Leu105, Leu182, and Tyr206. d-nb.info

The pyridine ring is a well-established metal-complexing ligand, possessing an excellent ability to coordinate with a variety of metal ions to form stable complexes. scbt.comresearchgate.net This property is retained in this compound and its derivatives, enabling them to participate in coordination chemistry.

A specific example is the formation of a highly stable, photoactive metal-organic framework (MOF) where the ligand 3-(4-(pyridin-4-yl) piperidin-1-yl) benzoate coordinates with zinc (II) ions. rsc.org In this structure, the pyridine nitrogen atoms are involved in the coordination with the zinc centers. This coordination ability is also the basis for the application of pyridine and piperidine derivatives as corrosion inhibitors, as they can chelate with metal atoms on a surface, forming a protective layer. researchgate.net The nitrogen atom in the pyridine ring acts as a strong σ-donor, facilitating the formation of complexes with a broad range of metal oxidation states and geometries. researchgate.net

Significance of Hydrogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions, particularly hydrogen bonding, play a pivotal role in the biological activity of this compound and its derivatives. The nitrogen atoms in the pyridine and piperidine rings are capable of forming hydrogen bonds with target proteins, which is crucial for binding affinity. evitachem.com

The crystal structure of related compounds reveals that the piperidine ring typically adopts a chair conformation. This conformation minimizes steric hindrance and optimizes the potential for hydrogen bonding. For instance, in the solid state, molecules can be connected by O—H⋯N hydrogen bonds, forming supramolecular chains. nih.gov The geometry of these hydrogen bonds, including specific distances and angles, is critical for optimal binding.

Furthermore, π-π stacking interactions involving the pyridine ring can significantly contribute to the binding of these compounds to their biological targets, such as G-quadruplex DNA. mdpi.com The combination of hydrogen bonds and other non-covalent forces like C-H···O interactions helps to stabilize the entire three-dimensional crystal structure. nih.gov The exploration of these weak non-covalent intermolecular interactions is essential for understanding the formation and properties of different crystalline forms (polymorphs) of such compounds. acs.org

The table below summarizes various non-covalent interactions observed in related structures:

Interaction TypeDescriptionSignificance
Hydrogen Bonding Occurs between hydrogen atoms and electronegative atoms like oxygen or nitrogen.Crucial for binding affinity and stabilizing molecular conformations. evitachem.comscbt.com
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Contributes to the binding of the compound to biological targets. mdpi.com
C-H···O Interactions Weak hydrogen bonds involving a carbon-hydrogen bond as the donor.Helps in the aggregation of supramolecular layers and overall crystal stability. nih.gov
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Contributes to the overall stability of molecular complexes.

Signal Transduction Pathway Modulation

This compound and its analogs have been shown to modulate various signal transduction pathways, which are critical for cellular activities such as proliferation, differentiation, and programmed cell death. google.com

One of the key pathways influenced by these compounds is the PI3K/Akt signaling pathway. nih.gov This pathway is vital for cell growth and survival, and its deregulation is often observed in cancer. nih.govacs.org Derivatives of this compound have been developed as inhibitors of Protein Kinase B (PKB or Akt), a central component of this pathway. nih.govacs.org By inhibiting PKB, these compounds can disrupt cancer cell signaling, leading to the inhibition of proliferation and induction of apoptosis. nih.gov

Furthermore, some piperidine derivatives have been found to modulate the p38 mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.netnih.gov This pathway is involved in cellular responses to stress and plays a role in inflammation and cell cycle regulation. researchgate.net The ability to inhibit p38 MAPK makes these compounds potential therapeutic agents for inflammatory diseases and certain cancers. researchgate.net

The table below details the signaling pathways modulated by this compound and related compounds:

Signaling PathwayKey Proteins InvolvedBiological Outcome of Modulation
PI3K/Akt/mTOR PI3K, Akt (PKB), mTORInhibition of cell proliferation, survival, and growth. nih.govacs.org
p38 MAPK p38 MAPKRegulation of inflammation and cell cycle. researchgate.net
TGF-ß/SMAD TGF-ß, SMADRegulation of inflammatory response, cell growth, and differentiation. nih.gov
STAT-3 STAT-3Inhibition of this pathway can be beneficial in certain cancers. nih.gov

Comparative Mechanistic Studies with Structurally Similar Compounds

Comparative studies of this compound with its structural analogs provide valuable insights into the structure-activity relationship. wikipedia.org Even minor structural modifications can lead to significant changes in biological activity. mdpi.comnih.gov

For example, replacing the piperidine ring with a piperazine ring can alter the affinity of the compound for certain receptors. nih.gov Studies have shown that derivatives containing a piperidine core have a significantly higher affinity for the σ1 receptor compared to those with a 4-(pyridin-4-yl)piperazin-1-yl core. nih.gov This difference is attributed to changes in the protonation state of the molecule at physiological pH. nih.gov

The position of the nitrogen atom within the pyridine ring also plays a crucial role. Shifting the nitrogen from the 4-position to the 3-position can alter the electronic properties and hydrogen-bonding capabilities of the molecule, potentially leading to different receptor binding modes. Similarly, the nature and position of substituents on the pyridine ring can enhance or decrease the antiproliferative activity of these compounds. mdpi.comnih.gov

The following table provides a comparative analysis of this compound with some of its structurally similar compounds:

Compound NameStructural Difference from this compoundImpact on Biological Activity
(1-Pyridin-3-yl)piperidine Nitrogen at position 3 of the pyridine ring.Alters electronic properties and hydrogen-bonding, potentially changing receptor selectivity.
4-(Piperidin-1-yl)pyridine Direct attachment of pyridine to piperidine.The absence of a linker group can affect conformational flexibility and binding.
(1-Pyridin-4-yl)piperazine Piperazine ring instead of a piperidine ring.Lower affinity for σ1 receptors compared to piperidine analogs. nih.gov
1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidine Fused pyrrolo[2,3-b]pyridine ring system.Can act as potent inhibitors of protein kinases. evitachem.com

These comparative studies are instrumental in the rational design of new derivatives with improved pharmacological profiles.

Future Research Directions and Therapeutic Prospects

Development of Novel (1-Pyridin-4-yl)piperidine Analogs with Enhanced Selectivity

A primary focus of future research is the rational design and synthesis of new this compound analogs with improved selectivity for their biological targets. Achieving high selectivity is crucial for minimizing off-target effects.

One key strategy involves the modification of substituents on both the pyridine and piperidine rings. For instance, the introduction of a piperidin-1-yl group on the pyridine ring of a 4-phenylpyridine core has been shown to yield compounds with single-digit nanomolar inhibitory activity against certain enzymes. acs.org The position of substituents is also critical; studies have shown that 4-hydroxy derivatives of piperidine can exhibit greater selectivity compared to their 3-hydroxy counterparts.

The development of highly substituted piperidines is another promising avenue. nih.gov For example, fluorine-substituted piperidine derivatives have demonstrated potential as multifunctional agents for diseases related to metabolic and cholinergic dysfunction. nih.gov The exploration of different heterocyclic moieties attached to the core structure can also lead to enhanced selectivity and potency. acs.org Research into 3,4-disubstituted pyridine derivatives, for example, has led to the discovery of potent and highly selective inhibitors of cholesterol 24-hydroxylase (CH24H). acs.org

Table 1: Examples of this compound Analogs and Their Research Focus

Compound/Analog ClassResearch FocusKey Findings
Fluorine-substituted piperidine derivativesMultifunctional agents for diabetes and Alzheimer's diseaseDemonstrated notable inhibitory effects on α-glucosidase and cholinesterases. nih.gov
3,4-disubstituted pyridine derivativesSelective CH24H inhibitorsDiscovery of a 4-(4-methyl-1-pyrazolyl)pyridine derivative with potent and highly selective CH24H inhibitory activity. acs.org
4-substituted piperidine analogsDopamine D4 receptor antagonists for glioblastomaA 4-benzyl derivative showed a promising D4R affinity and selectivity profile. mdpi.com
1-(Pyridin-4-yl)pyrrolidin-2-one derivativesAntimalarial agents targeting Plasmodium prolyl-tRNA synthetaseShowed low-double-digit nanomolar activity against resistant Plasmodium falciparum strains. acs.orgnih.gov

Exploration of Combination Therapies in Disease Models

The potential of this compound derivatives as part of combination therapies is a significant area for future investigation. By targeting multiple pathways or mechanisms of action, combination approaches can enhance therapeutic efficacy and potentially overcome drug resistance.

For instance, in cancer therapy, where resistance to single agents is a common challenge, combining a this compound-based drug with other chemotherapeutic agents could offer a synergistic effect. bohrium.com Some piperidine derivatives have already shown the ability to induce apoptosis in cancer cell lines, making them promising candidates for such combinations. Similarly, in the context of neurodegenerative diseases like Alzheimer's, combining a cholinesterase inhibitor based on the piperidine scaffold with drugs targeting other pathological features, such as amyloid-beta aggregation, could provide a more comprehensive treatment strategy. nih.gov

Advanced In Vitro and In Vivo Model Systems for Efficacy and Mechanistic Studies

To better predict clinical outcomes and understand the mechanisms of action of this compound analogs, the use of advanced preclinical models is essential.

In Vitro Models: The use of humanized cell lines and three-dimensional (3D) organoid cultures can provide more physiologically relevant data compared to traditional 2D cell cultures. For example, in cancer research, testing novel piperidine derivatives on tumor spheroids can better mimic the tumor microenvironment. researchgate.net

In Vivo Models: The development and use of sophisticated animal models are crucial for evaluating the in vivo efficacy of these compounds. For example, in malaria research, a humanized severe combined immunodeficient (SCID) mouse model has been used to assess the antimalarial efficacy of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives. acs.orgnih.gov For neurodegenerative diseases, transgenic animal models that recapitulate specific aspects of the human disease are invaluable for testing the neuroprotective effects of new piperidine analogs. Furthermore, studies on fluorine-substituted piperidine derivatives have utilized STZ-induced diabetic rat models to validate their potential antidiabetic effects. nih.gov

Translational Research Towards Clinical Applications

Bridging the gap between preclinical findings and clinical applications is a critical step in the development of new therapeutics based on the this compound scaffold. This involves a focus on pharmacokinetics (PK) and pharmacodynamics (PD).

Key aspects of translational research include:

Metabolic Stability: Assessing the degradation of compounds in liver microsomes to identify potentially unstable metabolites.

Bioavailability and Blood-Brain Barrier Penetration: For CNS-targeted drugs, measuring these parameters is crucial for ensuring the compound reaches its site of action in effective concentrations. acs.org

Biomarker Identification: Identifying and validating biomarkers that can be used to monitor the therapeutic response and target engagement in clinical trials.

Successful translational research will require a multidisciplinary approach, integrating data from in vitro and in vivo studies to inform the design of first-in-human clinical trials.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery and development process, offering powerful tools for the design and optimization of novel this compound derivatives. wiley.comnih.gov

Applications of AI and ML include:

Predictive Modeling: AI algorithms can analyze large datasets of chemical structures and biological activities to predict the potency, selectivity, and pharmacokinetic properties of new analogs. nih.gov This can significantly accelerate the identification of promising lead compounds.

De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties, providing innovative starting points for synthesis. coursera.org

Retrosynthesis Planning: AI tools can assist chemists in designing efficient synthetic routes for complex piperidine derivatives. acs.org

Virtual Screening: AI-powered virtual screening can rapidly evaluate large compound libraries to identify potential hits that bind to a specific biological target. nih.gov

Q & A

Q. What synthetic routes are commonly employed to produce (1-Pyridin-4-yl)piperidine, and how is its structural integrity validated?

this compound can be synthesized via multi-step reactions, often involving nucleophilic substitution or reductive amination. For example, benzyl chloride may react with piperidine derivatives to introduce substituents (e.g., benzylation at the nitrogen position) . Post-synthesis, structural validation is critical:

  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and substituent placement via characteristic proton/carbon shifts.
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>99% as in some derivatives ).
  • Mass Spectrometry (MS) : Verifies molecular weight and fragmentation patterns.

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound derivatives?

Initial screening often focuses on enzyme inhibition or receptor binding:

  • Membrane permeability assays : Evaluate compound uptake using artificial lipid bilayers or cell lines .
  • Neurotransmitter uptake inhibition : Radiolabeled serotonin/dopamine transporters (SERT/DAT) assess activity (e.g., IC50 values converted to pIC50 for QSAR modeling ).
  • Enzyme-targeted assays : Kinase or protease inhibition tests using fluorogenic substrates .

Advanced Research Questions

Q. How can QSAR models optimize this compound derivatives for serotonin transporter (SERT) inhibition?

Quantitative Structure-Activity Relationship (QSAR) models identify critical molecular descriptors (e.g., logP, polar surface area) linked to SERT inhibition:

  • Dataset preparation : Curate pIC50 values from literature (e.g., 43 phenyl piperidine derivatives ).
  • Descriptor calculation : Use software like ADMET Predictor™ to compute physicochemical properties.
  • Model validation : Apply cross-validation (e.g., leave-one-out) to ensure predictive accuracy. Structural modifications (e.g., adding electron-withdrawing groups) can then enhance activity .

Q. How should researchers resolve contradictions in reported biological activities of piperidine derivatives?

Discrepancies may arise from assay conditions or compound stability:

  • Standardize protocols : Use consistent cell lines (e.g., HEK293 for transporter assays) and concentrations.
  • Replicate studies : Validate findings across independent labs.
  • Control for degradation : Monitor compound stability via HPLC under experimental conditions (e.g., pH, temperature) .

Q. What computational tools predict ADMET properties of this compound derivatives?

  • ADMET Predictor™ : Estimates solubility, blood-brain barrier permeability, and CYP450 interactions .
  • SwissADME : Predicts bioavailability and drug-likeness.
  • PROTOX-II : Assesses toxicity endpoints (e.g., hepatotoxicity) .

Q. What strategies identify novel biological targets for this compound derivatives?

  • Virtual screening : Tools like SwissTargetPrediction map compounds to kinases, ion channels, or GPCRs .
  • Phylogenetic analysis : Compare target homology across species to prioritize conserved pathways.
  • PASS (Prediction of Activity Spectra) : Predicts antitumor, anti-inflammatory, or neuroprotective activities based on structural motifs .

Safety and Handling

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Emergency measures : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Notes

  • Avoid using unverified sources (e.g., Wikipedia ).
  • Prioritize peer-reviewed studies and standardized safety guidelines (e.g., SynQuest SDS ).

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(1-Pyridin-4-yl)piperidine
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(1-Pyridin-4-yl)piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.